
(1-Hydroxycyclopentyl)-2-thienylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxycyclopentyl)-2-thienylmethanone is an organic compound characterized by a cyclopentane ring bonded to a hydroxy group and a thienylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxycyclopentyl)-2-thienylmethanone typically involves the reaction of cyclopentanone with thienylmethanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where cyclopentanone is reacted with thienylmethanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxycyclopentyl)-2-thienylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the thienylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1-Ketocyclopentyl)-2-thienylmethanone.
Reduction: Formation of (1-Hydroxycyclopentyl)-2-thienylmethanol.
Substitution: Formation of substituted this compound derivatives.
Aplicaciones Científicas De Investigación
(1-Hydroxycyclopentyl)-2-thienylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1-Hydroxycyclopentyl)-2-thienylmethanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentolate: A compound with a similar cyclopentane structure but different functional groups.
(1-Hydroxycyclopentyl)phenylacetic acid: Another compound with a cyclopentane ring and hydroxy group, used in various chemical reactions.
Uniqueness
(1-Hydroxycyclopentyl)-2-thienylmethanone is unique due to the presence of both a cyclopentane ring and a thienylmethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C10H12O2S |
|---|---|
Peso molecular |
196.27 g/mol |
Nombre IUPAC |
(1-hydroxycyclopentyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C10H12O2S/c11-9(8-4-3-7-13-8)10(12)5-1-2-6-10/h3-4,7,12H,1-2,5-6H2 |
Clave InChI |
RCUFVLZCZOFECJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C(=O)C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

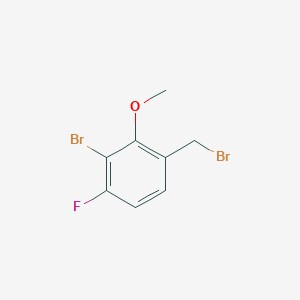
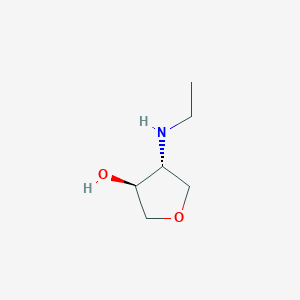
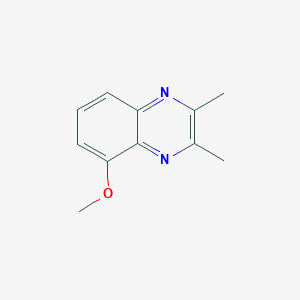
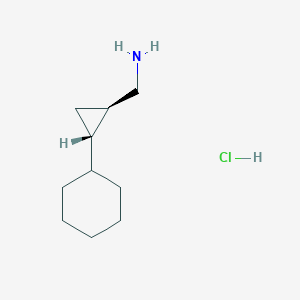
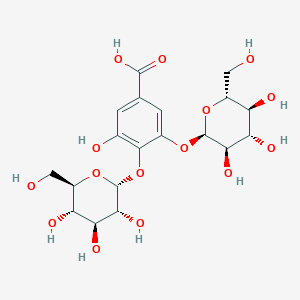

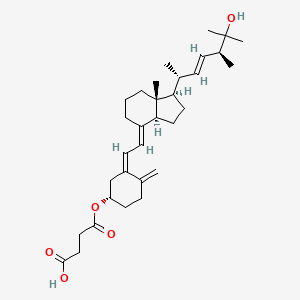
![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
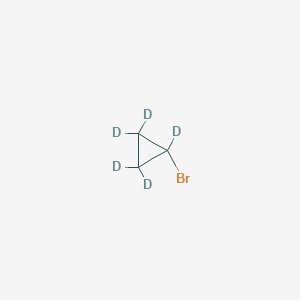
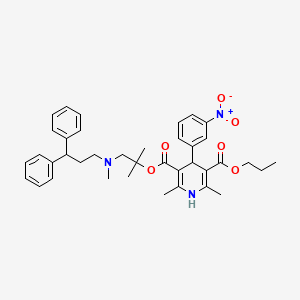
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)

